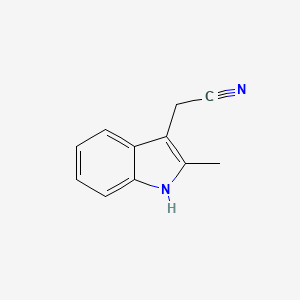

2-(2-methyl-1H-indol-3-yl)acetonitrile

Description

Contextual Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and the biological sciences. nih.gov This structural motif is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. rsc.org Its significance stems from the unique electronic properties of the bicyclic structure, which allow it to interact with a wide range of biological targets.

Indole derivatives are integral to many vital biochemical processes and are found in essential natural molecules like the amino acid tryptophan. The indole nucleus serves as a fundamental building block for a multitude of alkaloids with diverse and potent biological activities. organic-chemistry.org For instance, well-known indole-based compounds include vincristine, an anticancer agent; reserpine, an antihypertensive drug; and amedalin, an antidepressant, underscoring the scaffold's therapeutic importance. orgsyn.org

The chemical reactivity of the indole ring allows for its versatile modification, enabling chemists to synthesize extensive libraries of derivatives. orgsyn.org Researchers have successfully developed novel drug candidates for a wide spectrum of diseases by modifying the indole core. orgsyn.org The continuous exploration of indole derivatives has led to advancements in treating conditions ranging from microbial infections and inflammation to neurodegenerative diseases like Alzheimer's and Parkinson's, as well as various forms of cancer. orgsyn.orgadichemistry.com This has cemented the indole scaffold as a subject of intense and ongoing research in the quest for new chemical entities (NCEs) with therapeutic potential. nih.gov

Importance of Indole-Acetonitrile Scaffolds in Synthetic and Medicinal Chemistry

Within the broad family of indole derivatives, the indole-acetonitrile scaffold holds particular importance in both synthetic and medicinal chemistry. This structure combines the versatile indole ring with a reactive acetonitrile (B52724) (-CH₂CN) group. The nitrile functionality is a valuable synthon in organic chemistry, as it can be readily converted into other important functional groups such as carboxylic acids, amines, and amides.

The indole-3-acetonitrile (B3204565) framework is a key structural feature in a number of natural products, particularly plant auxins (growth hormones) like indole-3-acetic acid, for which indole-3-acetonitrile can be a precursor. mdpi.com In medicinal chemistry, the introduction of an acetonitrile group to an indole core can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Researchers have synthesized and investigated various indole-acetonitrile derivatives for their potential biological activities. For example, derivatives of indolyl-3-acetonitrile have been synthesized and evaluated for their anti-inflammatory properties. chemistrysteps.com Furthermore, the indole-acetonitrile moiety serves as a crucial intermediate in the synthesis of more complex molecules. It is a key building block in the preparation of various alkaloids and pharmaceutical agents, including anti-migraine drugs of the triptan class. ias.ac.injocpr.com The synthesis of compounds like rizatriptan (B1679398) often involves the construction of an indole ring followed by the introduction of a side chain derived from an acetonitrile precursor. ias.ac.in The versatility and utility of the indole-acetonitrile scaffold make it a continued focus of research for developing novel synthetic methodologies and new therapeutic agents. nih.gov

Overview of 2-(2-methyl-1H-indol-3-yl)acetonitrile and its Research Relevance

This compound is a specific derivative within the indole-acetonitrile class, characterized by a methyl group at the C2 position of the indole ring and an acetonitrile group attached to the C3 position. This compound serves primarily as a valuable synthetic intermediate in organic chemistry, rather than an end-product with direct biological applications. Its research relevance is derived from its utility as a building block for constructing more complex, often biologically active, molecules.

Synthesis: The synthesis of this compound is not commonly detailed as a primary research focus but can be achieved through established indole synthesis and functionalization reactions. A logical and widely used approach is the functionalization of a pre-formed 2-methylindole (B41428) core. 2-Methylindole is a readily available starting material that can be prepared via methods like the Fischer indole synthesis from acetone (B3395972) phenylhydrazone or the Verley-modified cyclization of acetyl-o-toluidine. orgsyn.org

Once 2-methylindole is obtained, the cyanomethyl group (-CH₂CN) can be introduced at the C3 position, which is the most nucleophilic site for electrophilic substitution on the indole ring. A common method for this transformation is the Mannich reaction . organic-chemistry.orgadichemistry.comwikipedia.org This one-pot, three-component reaction would involve the reaction of 2-methylindole with a source of formaldehyde (B43269) and a cyanide anion, typically generated from a salt like sodium or potassium cyanide, under acidic conditions. adichemistry.comchemistrysteps.com The reaction proceeds through the formation of an electrophilic gramine-type intermediate at the C3 position, which is then displaced by the cyanide nucleophile to yield the target acetonitrile.

Alternatively, direct alkylation of 2-methylindole with an electrophilic acetonitrile reagent, such as chloroacetonitrile (B46850) (ClCH₂CN), in the presence of a suitable base could also furnish the desired product. researchgate.net

Research Applications: The primary research value of this compound lies in its role as a precursor. The nitrile group can be hydrolyzed to form 2-(2-methyl-1H-indol-3-yl)acetic acid or reduced to produce the corresponding tryptamine (B22526), 2-(2-methyl-1H-indol-3-yl)ethanamine. These transformations open pathways to a wide range of more complex indole derivatives. Tryptamines, in particular, are the foundational structures for many neurologically active compounds. Therefore, this compound is a key intermediate for accessing C2-methylated tryptamine derivatives, which are explored in medicinal chemistry for their potential interaction with various receptors in the central nervous system.

Compound Properties: this compound

This table contains data sourced from public chemical databases and may include predicted values.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂ | uni.lu |

| Molecular Weight | 170.21 g/mol | uni.lu |

| Monoisotopic Mass | 170.0844 Da | uni.lu |

| CAS Number | 4071-16-3 | uni.lu |

| IUPAC Name | This compound | uni.lu |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CC#N | uni.lu |

| InChI Key | BBQKWCPGVNOHCK-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.1 | uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Predicted Rotatable Bond Count | 1 | uni.lu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-methyl-1H-indol-3-yl)acetic acid |

| 2-(2-methyl-1H-indol-3-yl)ethanamine |

| 2-methylindole |

| Acetone phenylhydrazone |

| Acetyl-o-toluidine |

| Amedalin |

| Chloroacetonitrile |

| Indole-3-acetic acid |

| Indole-3-acetonitrile |

| 4-(3-methyl-1H-indol-2-yl)phenylmethanone |

| Reserpine |

| Rizatriptan |

| Tryptophan |

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQKWCPGVNOHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384355 | |

| Record name | 2-(2-methyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4071-16-3 | |

| Record name | 2-(2-methyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Methyl 1h Indol 3 Yl Acetonitrile and Its Analogs

Direct Synthetic Routes to the 2-Methyl-3-Acetonitrile Indole (B1671886) Core

The de novo synthesis of the indole nucleus with the desired 2-methyl and 3-acetonitrile substituents already in place represents a direct and efficient approach. Classic indole syntheses can be adapted for this purpose.

The Fischer indole synthesis is a prominent method for producing indoles from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com The reaction proceeds through a phenylhydrazone intermediate, which rearranges and cyclizes to form the indole ring. wikipedia.orgmdpi.com For the target compound, this would involve the reaction of phenylhydrazine with 4-oxopentanenitrile. The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride. wikipedia.orgorganic-chemistry.org

Another significant strategy is the Leimgruber-Batcho indole synthesis . This method involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine, which is then reductively cyclized to the indole. rsc.orgorgsyn.org To obtain the 2-methyl-3-acetonitrile indole, one could envision starting with a suitably substituted o-nitrotoluene derivative.

A different direct approach involves the conversion of an indole-3-carboxaldehyde (B46971) to the corresponding acetonitrile (B52724). This can be achieved in a one-step process, for instance, by treatment with sodium borohydride (B1222165) followed by sodium cyanide. mdma.ch While this starts from an existing indole, it directly installs the acetonitrile group at the C3 position.

Utilizing 2-Methylindole (B41428) as a Key Precursor in Indole Acetonitrile Synthesis

One of the most common and versatile methods for preparing indole-3-acetonitriles involves using a pre-formed indole, such as 2-methylindole, as the starting material. The C3 position of indole is the most nucleophilic site, making it prone to electrophilic substitution. chemrxiv.org

A widely employed strategy is the alkylation of 2-methylindole . This can be accomplished by reacting 2-methylindole with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, in the presence of a base.

A classic two-step approach involves the Mannich reaction to first synthesize 2-methylgramine. mdma.charkat-usa.org In this reaction, 2-methylindole is treated with formaldehyde (B43269) and dimethylamine (B145610) to produce 3-((dimethylamino)methyl)-2-methyl-1H-indole (2-methylgramine). The dimethylamino group is an excellent leaving group, and its displacement by a cyanide ion, typically from sodium or potassium cyanide, yields 2-(2-methyl-1H-indol-3-yl)acetonitrile. mdma.ch This nucleophilic substitution is a cornerstone in the synthesis of many indole-3-acetic acid derivatives and their nitrile precursors. mdma.chorgsyn.org

Multi-Component Reaction Pathways for Indole-Nitrile Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. arkat-usa.orgrsc.org While less common for the direct synthesis of this compound, MCRs are used to generate diverse indole derivatives.

For instance, indole can act as a nucleophilic component in Ugi or Passerini-type reactions, although these typically lead to more complex amide structures rather than simple acetonitriles. arkat-usa.org However, the development of novel MCRs is a dynamic area of research. A four-component reaction involving 3-picoline, chloroacetonitrile, malononitrile, and benzaldehyde (B42025) has been reported to produce a polysubstituted indole as a side product, highlighting the potential for discovering new MCRs that could be tailored for indole-acetonitrile synthesis. acs.org Recently, a modular assembly of indole-fused seven-membered heterocycles through MCRs has been developed, demonstrating the power of this approach for creating novel indole-based scaffolds. rsc.org

Catalytic Approaches in the Synthesis of Indole-Acetonitrile Structures

Catalysis provides powerful tools for the synthesis of indoles and their derivatives, often with high efficiency and selectivity under mild conditions.

Transition Metal-Mediated Transformations

Transition metals like palladium, copper, rhodium, and ruthenium are extensively used in indole synthesis. mdpi.comtandfonline.com

Palladium-catalyzed reactions are particularly versatile. The Buchwald modification of the Fischer indole synthesis uses a palladium catalyst to couple aryl bromides with hydrazones. wikipedia.org Palladium catalysis is also employed in the cyclization of N-aryl enamines to form indoles. mdpi.com A palladium-catalyzed tandem addition and cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids provides a route to the indole skeleton. organic-chemistry.org

Copper-catalyzed reactions are also prominent. For example, a key step in the total synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, an analog of our target compound, was a CuI-mediated indole formation. nih.govnih.gov

The table below summarizes selected transition metal-catalyzed reactions relevant to indole synthesis.

| Catalyst/Reagent | Reactants | Product Type | Ref. |

| Palladium(0) | Aryl bromides, Hydrazones | Indoles | wikipedia.org |

| Palladium(II) Acetate (B1210297) | N-Aryl enamines | 2-Methyl-1H-indole-3-carboxylates | mdpi.com |

| Copper(I) Iodide | Substituted anilines | Indole-C-glycosides | nih.govnih.gov |

| Rhodium-carboxylate | Aryltriazoles, Boronic acids | 3-Aryl indoles | tandfonline.com |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis. Chiral phosphoric acids, for example, have been used to catalyze asymmetric cycloadditions involving 2-indolylmethanols, leading to chiral indole-containing polycyclic structures. researchgate.netunicam.it While direct organocatalytic synthesis of this compound is not widely reported, the principles of organocatalysis are applicable. For instance, a Friedel-Crafts-type reaction between 2-methylindole and an electrophilic acetonitrile synthon could potentially be catalyzed by an organocatalyst. Research has shown that the stereoselectivity of organocatalytic reactions can be enhanced at organic-water interfaces, a principle that could be applied to biphasic reaction systems for indole functionalization. acs.org

Functionalization Strategies at the Indole Ring System

Once the this compound core is formed, further modifications can be made to the indole ring to generate a library of analogs.

The indole nitrogen (N1) can be readily functionalized. For example, N-methylation of indole-3-acetonitrile (B3204565) has been achieved using dimethyl carbonate in the presence of a base and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, yielding 1-methylindole-3-acetonitrile. google.com

Substitution on the benzene (B151609) portion of the indole ring is also a common strategy. Syntheses of various arvelexin analogs, which are substituted indolyl-3-acetonitriles, demonstrate the introduction of functional groups at different positions of the indole core to modulate biological activity. nih.gov Direct C3-functionalization of indoles with various alcohols can be achieved using a metal-free, cesium carbonate/oxone-mediated reaction, which proceeds through a hydrogen autotransfer-type mechanism. chemrxiv.orgrsc.org This allows for the introduction of diverse substituents at the C3 position, which could be adapted for creating analogs.

Furthermore, interesting rearrangements can occur. Under strongly acidic conditions, such as with trifluoromethanesulfonic acid, substituents at the C3 position of an indole can migrate to the C2 position, providing a pathway for the synthesis of 2-substituted indoles from more readily available 3-substituted precursors. nih.gov

Electrophilic Substitution Reactions

Electrophilic substitution at the C3 position is the most characteristic reaction of the indole nucleus, owing to the high electron density at this carbon. This inherent reactivity is widely exploited for the synthesis of 3-substituted indoles, including this compound.

One of the most established methods involves a two-step sequence starting with the Mannich reaction . adichemistry.comorgoreview.comwikipedia.orgorganic-chemistry.org 2-Methylindole is treated with formaldehyde and a secondary amine, such as dimethylamine, to form an electrophilic iminium ion. adichemistry.comwikipedia.org This ion is readily attacked by the nucleophilic C3 position of another molecule of 2-methylindole to produce the gramine (B1672134) analog, N,N-dimethyl-1-((2-methyl-1H-indol-3-yl)methyl)amine. This intermediate is then subjected to nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to displace the dimethylamino group and yield the desired this compound. The reaction proceeds because the dimethylamino group becomes an excellent leaving group upon quaternization. orgoreview.com While effective, this method can be limited in the case of sterically hindered amines or substituted indoles like 2-phenylindole. clockss.org

A more direct approach is the Friedel-Crafts alkylation of 2-methylindole with an electrophilic source of the cyanomethyl group, such as chloroacetonitrile or bromoacetonitrile, in the presence of a Lewis acid catalyst. documentsdelivered.comnih.gov This method, however, can be complicated by polyalkylation, especially when using highly reactive indoles or alkylating agents. nih.gov

Another strategy involves the functional group transformation of pre-existing C3-substituted indoles. For instance, 2-methylindole-3-carboxaldehyde (B1346904) can be converted into this compound in a one-pot procedure, offering a valuable alternative route.

| Method Name | Starting Material | Key Reagents | Intermediate | Product | Ref. |

| Mannich Reaction & Cyanation | 2-Methylindole | 1. Formaldehyde, Dimethylamine2. Sodium Cyanide | Gramine Analog | This compound | adichemistry.com, clockss.org |

| Friedel-Crafts Alkylation | 2-Methylindole | Chloroacetonitrile, Lewis Acid | - | This compound | documentsdelivered.com, nih.gov |

| Aldehyde Conversion | 2-Methylindole-3-carboxaldehyde | Varies (e.g., via tosylhydrazone) | - | This compound |

C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds represents a modern and atom-economical approach to synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. bohrium.com In indole chemistry, transition-metal catalysis is a primary tool for achieving C-H activation. bohrium.com While the direct C3-H cyanoalkylation of indoles to form compounds like this compound is still a developing area, the principles have been established through related transformations.

Methodologies often employ palladium, rhodium, or cobalt catalysts to selectively activate a specific C-H bond, followed by coupling with a reaction partner. thieme-connect.comchemistryviews.org For instance, palladium-catalyzed reactions can facilitate the cyclization of N-aryl imines through the oxidative linkage of two C-H bonds to assemble the indole ring. thieme-connect.com More relevant to functionalization, copper-catalyzed C-H cyanation of indoles using acetonitrile as the cyanide source has been developed to produce 3-cyanoindoles. acs.org While this yields a nitrile directly at C3 rather than an acetonitrile group, it demonstrates the feasibility of C-H functionalization at the target position.

The challenge in direct C-H cyanoalkylation lies in controlling the regioselectivity and preventing side reactions. The development of specific ligand-metal systems is crucial for directing the catalyst to the desired C-H bond and facilitating the bond-forming step with a cyanomethylating agent.

| Catalyst System | C-H Position | Type of Functionalization | Product Type | Ref. |

| Copper/TEMPO | C3-H | Cyanation (with MeCN) | 3-Cyanoindoles | acs.org |

| Palladium(II) | C2-H / C4-H | Arylation | C2- or C4-Arylindoles | thieme-connect.com |

| Cobalt(III) | C2-H | Annulation | Fused Indoles | chemistryviews.org |

| Rhodium(III) | C2-H | Alkenylation | C2-Alkenylindoles | bohrium.com |

Cyclization and Rearrangement Reactions Leading to Indole-Nitriles

Several synthetic strategies build the indole core in a manner that incorporates the acetonitrile side chain during the ring-forming process. These methods are powerful as they can construct complex indole structures from simple acyclic precursors.

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.comrsc.orgnih.gov To synthesize an indole-3-acetonitrile derivative, one could employ a ketone precursor containing a protected or latent nitrile function, such as 4-cyanobutan-2-one. The reaction proceeds through a phenylhydrazone intermediate, which rearranges via a documentsdelivered.comdocumentsdelivered.com-sigmatropic shift to form the indole ring. wikipedia.orgnih.gov

A highly effective and direct method is the reductive cyclization of 2-(2-nitroaryl)acetonitriles. thieme-connect.com In this approach, a precursor like 2-(3-methyl-2-nitrophenyl)acetonitrile (B1282566) is subjected to reducing conditions. Agents such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., using Pd/C) reduce the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the adjacent nitrile group (after tautomerization) to form the indole-3-acetonitrile product. organic-chemistry.orgnih.gov This method has been successfully catalyzed by Co-Rh heterobimetallic nanoparticles, which can be recycled multiple times. thieme-connect.com

Rearrangement reactions also provide access to indole acetonitriles. A notable example is the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govresearchgate.net Although this specific reaction yields the C2-isomer, it proceeds through a complex cascade involving spirocyclization and rearrangement, highlighting how skeletal rearrangements can be harnessed to form the indole acetonitrile core. nih.gov

| Reaction Type | Precursor | Key Conditions | Product | Ref. |

| Fischer Synthesis | Phenylhydrazine + γ-Cyanoketone | Acid catalyst (Brønsted or Lewis) | Indole-3-acetonitrile | wikipedia.org, byjus.com |

| Reductive Cyclization | 2-(2-Nitroaryl)acetonitrile | Reducing agent (e.g., Fe/AcOH, SnCl₂, H₂/Pd-C) | Indole-3-acetonitrile | thieme-connect.com, organic-chemistry.org |

| Palladium-catalyzed Cyclization | 2-(2-Aminoaryl)acetonitrile + Arylboronic acid | Pd catalyst | 2-Substituted Indole | organic-chemistry.org |

| Rearrangement | 3-(2-Nitroethyl)-1H-indole | POCl₃, Base | 2-(1H-Indol-2-yl)acetonitrile | nih.gov, researchgate.net |

Chemo- and Regioselectivity in the Preparation of Substituted Indole Acetonitriles

Controlling selectivity is paramount in the synthesis of substituted indoles to ensure the desired isomer is formed and that other functional groups remain intact.

Regioselectivity refers to the control of the position of substitution.

C3 vs. C2 Selectivity : For NH-free indoles, classical electrophilic substitution reactions, such as the Mannich and Friedel-Crafts reactions, overwhelmingly favor substitution at the C3 position due to its higher nucleophilicity. uni-muenchen.de In contrast, some modern C-H activation protocols can favor the C2 position, often influenced by the specific ligand and metal used or if the indole nitrogen is protected. thieme-connect.comrsc.org

Controlling Substitution on the Benzene Ring : In cyclization strategies like the Fischer synthesis, the substitution pattern on the final indole's benzene ring is predetermined by the choice of the starting substituted phenylhydrazine. byjus.com

Directed C-H Activation : It is possible to achieve functionalization at typically less reactive positions, such as C4 or C7, by using a directing group at the C3 position. This group coordinates to the metal catalyst, positioning it to activate a nearby C-H bond, thereby overriding the inherent reactivity of the indole ring.

Chemoselectivity is the ability to react with one functional group in the presence of others.

In the reductive cyclization of 2-(2-nitroaryl)acetonitriles, the reducing agent must be selective for the nitro group without reducing the nitrile function. Catalytic systems like Co-Rh nanoparticles on charcoal have shown high chemoselectivity for this transformation. thieme-connect.com

Friedel-Crafts and other acid-catalyzed reactions may not be suitable for substrates bearing acid-sensitive functional groups. nih.gov

Palladium-catalyzed cross-coupling and C-H activation reactions often exhibit broad functional group tolerance, allowing for the presence of esters, ethers, and halogens, which can be used for subsequent modifications. organic-chemistry.org For example, the palladium-catalyzed cyclization of 2-(2-aminoaryl)acetonitriles tolerates halogen substituents, which broadens the synthetic utility of the products. organic-chemistry.org

The choice of synthetic method, therefore, depends not only on the desired final structure but also on the functional groups present in the starting materials and the required regiochemical outcome.

Chemical Reactivity and Derivatization Studies of 2 2 Methyl 1h Indol 3 Yl Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile (cyanide) group is a versatile functional handle, capable of undergoing a variety of transformations to yield different functional groups, significantly expanding the synthetic utility of the parent molecule.

The conversion of the nitrile moiety into a carboxylic acid or an amine represents two of the most fundamental and powerful transformations of 2-(2-methyl-1H-indol-3-yl)acetonitrile.

Hydrolysis: The hydrolysis of the nitrile group provides a direct route to 2-(2-methyl-1H-indol-3-yl)acetic acid, a key auxin analog and a valuable synthetic intermediate. This transformation can be achieved under acidic or basic conditions, typically requiring heat. In biological systems and green chemistry applications, enzymatic hydrolysis is a preferred method. Enzymes such as nitrilases can convert indole-3-acetonitrile (B3204565) derivatives directly to the corresponding indole-3-acetic acids in a single step under mild conditions. nih.govresearchgate.net This pathway is crucial in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from indole-3-acetonitrile (IAN). researchgate.net

Reduction: The reduction of the nitrile group is a cornerstone reaction that converts this compound into its corresponding tryptamine (B22526) derivative, 2-(2-methyl-1H-indol-3-yl)ethanamine. Tryptamines are foundational structures in a vast number of alkaloids and psychoactive compounds. The reduction is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a classic and effective method for this conversion. mdma.ch Alternative methods, such as catalytic hydrogenation or the use of other metal hydrides, can also be employed. The synthesis of tryptamine from indol-3-yl-acetonitrile was one of the early methods developed for accessing this important class of compounds. mdma.ch More recent methods for the reduction of related indole (B1671886) precursors to tryptamines have utilized reagents like sodium borohydride (B1222165) (NaBH₄) in combination with nickel(II) acetate (B1210297), which can offer milder reaction conditions. tci-thaijo.org

| Transformation | Product | Typical Reagents | Significance |

|---|---|---|---|

| Hydrolysis | 2-(2-methyl-1H-indol-3-yl)acetic acid | H₃O⁺ or OH⁻, heat; Nitrilase enzymes | Synthesis of auxin analogs and carboxylic acid derivatives. |

| Reduction | 2-(2-methyl-1H-indol-3-yl)ethanamine | LiAlH₄; NaBH₄/Ni(OAc)₂; Catalytic Hydrogenation | Access to tryptamine alkaloids and pharmaceutical agents. mdma.chtci-thaijo.org |

While the C2=C3 double bond of the indole ring is more commonly involved in cycloadditions, the nitrile group itself can participate in such reactions, most notably in [3+2] cycloadditions. uchicago.edulibretexts.org A well-known example of this reactivity is the reaction of a nitrile with an azide (B81097) to form a tetrazole ring. In the context of this compound, reaction with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, could potentially yield a 5-((2-methyl-1H-indol-3-yl)methyl)tetrazole. This transformation converts the linear acetonitrile (B52724) side chain into a planar, five-membered aromatic heterocycle, which can act as a bioisostere for a carboxylic acid group in medicinal chemistry applications.

Transformations at the Indole Nitrogen Atom (N-alkylation, N-acylation)

The nitrogen atom of the indole ring is a nucleophilic site that can be readily functionalized through alkylation or acylation, allowing for the introduction of a wide variety of substituents.

N-alkylation: The substitution of the N-H proton with an alkyl group is a common strategy to modify the compound's properties or to prepare it for subsequent reactions. This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). frontiersin.orgreddit.com The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF). The addition of a catalyst, such as potassium iodide, can facilitate the reaction with less reactive alkyl halides. reddit.com

N-acylation: Introducing an acyl group at the indole nitrogen is another key transformation. While direct Friedel-Crafts acylation of indoles often leads to a mixture of N-acylated and C3-acylated products, selective N-acylation can be achieved. nih.gov Using a strong base to deprotonate the indole nitrogen followed by the addition of an acyl chloride or anhydride (B1165640) is a standard approach. semanticscholar.org More recently, milder and more chemoselective methods have been developed. For instance, the use of thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as xylene provides an efficient route to N-acylindoles with high functional group tolerance. beilstein-journals.org

| Reaction Type | Reagents | Solvent | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | 1-Alkyl-2-(2-methyl-1H-indol-3-yl)acetonitrile |

| N-Acylation | Acyl Chloride/Anhydride, Base | THF, CH₂Cl₂ | 1-Acyl-2-(2-methyl-1H-indol-3-yl)acetonitrile |

| N-Acylation (Thioester) | Thioester, Cs₂CO₃ | Xylene | 1-Acyl-2-(2-methyl-1H-indol-3-yl)acetonitrile beilstein-journals.org |

Modifications and Substitutions on the Indole Carbocyclic Ring

The benzene (B151609) portion of the indole nucleus is susceptible to electrophilic aromatic substitution. The inherent electron-donating nature of the pyrrole (B145914) ring activates the carbocyclic ring towards electrophiles. In this compound, the C3 position is blocked, directing incoming electrophiles to the C4, C5, C6, and C7 positions. The specific position of substitution is influenced by the reaction conditions and the nature of the electrophile. niscpr.res.in

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination, often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetic acid or dioxane, can introduce halogen atoms onto the carbocyclic ring, typically at the C6 position. niscpr.res.in

Nitration: Introduction of a nitro group can be achieved using nitrating agents, although the acidic conditions must be carefully controlled to avoid polymerization of the electron-rich indole.

Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for formylating electron-rich heterocycles. ijpcbs.comwikipedia.orgchemistrysteps.com While it typically targets the C3 position, its application to C3-substituted indoles can lead to formylation at other positions on the indole ring, providing a gateway to further functionalization.

Role as a Versatile Synthetic Intermediate for Complex Molecules

This compound is a valuable precursor for the synthesis of complex, biologically active molecules. Its ability to be transformed into the corresponding tryptamine or acetic acid derivative places it at a critical junction in the synthesis of numerous natural products and pharmaceuticals.

The reduction to 2-(2-methyl-1H-indol-3-yl)ethanamine is particularly significant. This tryptamine can then be used in reactions such as the Pictet-Spengler reaction to construct β-carboline ring systems, which are present in many alkaloids. Furthermore, the primary amine can be derivatized to form amides, ureas, and other functional groups, as demonstrated in the synthesis of various tryptamine analogs with antitumor activity. nih.gov The indole-acetonitrile moiety itself has been incorporated as a key fragment in the total synthesis of complex alkaloids like (+)-scholarisine A. nih.gov

Exploration of Radical Reaction Pathways in Indole-Nitrile Systems

Radical chemistry offers unique pathways for bond formation that are complementary to traditional ionic reactions. The indole ring system can participate in radical reactions, often involving cyclization onto the ring. Radical additions are known to occur readily at the C3 position of indoles. researchgate.net

For a C3-substituted system like this compound, radical reactions can be initiated on a side chain, typically attached to the indole nitrogen. For example, an N-allyl indole derivative can undergo intramolecular radical cyclization. A radical generated on the allyl chain (e.g., via photolysis of a C-I or C-Br bond on an appended aryl group) can attack the C2 position of the indole ring in a 5-exo-trig cyclization to form spirocyclic indolines. researchgate.netrsc.org The acetonitrile group is generally stable under these conditions, making such strategies viable for building complex polycyclic structures while retaining the nitrile for future transformations. The development of visible-light-promoted, metal-free radical cyclizations highlights the modern utility of these pathways. rsc.org

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful paradigm in medicinal chemistry and materials science, enabling the direct modification of complex molecular scaffolds at a late point in a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, such as this compound. By targeting specific C-H or N-H bonds, or by modifying existing functional groups, LSF strategies provide an efficient route to explore structure-activity relationships and optimize molecular properties. The diversification of the this compound core can be strategically approached by targeting several key reactive sites: the indole nitrogen, the 2-methyl group, the aromatic carbocyclic ring (positions C4-C7), and the acetonitrile side chain.

Functionalization of the Indole Nitrogen (N-H)

The N-H bond of the indole nucleus is a prime target for late-stage derivatization due to its inherent acidity and nucleophilicity. Alkylation, arylation, and acylation of the indole nitrogen are common strategies to introduce a wide variety of substituents, which can significantly modulate the molecule's steric and electronic properties.

Research into indole chemistry has demonstrated numerous methods for N-functionalization. For instance, N-alkylation can be readily achieved using alkyl halides in the presence of a base. More advanced methods include palladium-catalyzed N-prenylation, which has been successfully applied to various indole derivatives using a Pd(OAc)₂ catalyst with co-oxidants. beilstein-journals.org Such reactions exhibit broad functional-group tolerance, making them suitable for complex molecules. beilstein-journals.org The synthesis of N-methyl derivatives of indolyl-3-acetonitriles has been specifically reported as a method for creating analogues for biological screening. nih.gov While many C-H functionalization reactions are sensitive to the substituent on the nitrogen, a range of N-alkyl and N-aryl groups are generally well-tolerated, underscoring the utility of N-H diversification as a primary step in generating molecular libraries. nih.gov

| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |

| N-Methylation | Methylating agent (e.g., MeI), Base | -CH₃ | nih.gov |

| N-Benzylation | Benzyl halide, Base (e.g., NaH), THF | -CH₂Ph | nih.gov |

| N-Prenylation | 2-methyl-2-butene, Pd(OAc)₂, Cu(OAc)₂, AgOTf, MeCN | -CH₂CH=C(CH₃)₂ | beilstein-journals.org |

| N-Arylation | Aryl halide, Catalyst (e.g., CuI), Base | Aryl group | nih.gov |

Functionalization of the 2-Methyl Group

The methyl group at the C2 position of the indole ring presents another opportunity for late-stage diversification. While typically less reactive than other positions, its functionalization can introduce key structural changes. A notable strategy involves the direct generation of a C,N-dianion from 2-methylindole (B41428). rsc.org This is achieved by treating the molecule with a specific sequence of strong bases, such as n-butyllithium (BuLi) and potassium t-butoxide (BuOK). rsc.org The resulting dianion can then react with various electrophiles, allowing for the regiospecific introduction of functional groups onto the 2-methyl carbon. This method provides a direct route to derivatives that would be challenging to access through other synthetic pathways.

| Reaction Type | Reagents and Conditions | Functionalization Outcome | Reference |

| Dianion Formation and Alkylation | 1) 3 equiv. BuLi, 2 equiv. BuOK2) Electrophile (e.g., R-X) | Introduction of an alkyl or other electrophilic group at the 2-methyl position. | rsc.org |

Functionalization of the Indole Ring (C4–C7 Positions)

Directing functionalization to the benzene portion of the indole core (positions C4, C5, C6, and C7) is a key strategy for diversification. These modifications can influence the electronic nature and lipophilicity of the molecule. Transition metal-catalyzed C-H activation is a premier tool for this purpose. For instance, palladium-catalyzed reactions can achieve alkenylation of the indole nucleus. beilstein-journals.org While the C3 position is the most nucleophilic and typically the first site of electrophilic attack, its substitution in this compound directs reactivity elsewhere. bhu.ac.in Under strongly acidic conditions, protonation occurs at C3, which can direct electrophiles like nitrating agents to the C5 position of the 2-methylindole core. bhu.ac.in Furthermore, studies on related indole systems show that pre-existing functional groups, such as a bromine atom at C4 or a hydroxyl group at C7, are tolerated in subsequent coupling reactions, allowing for the synthesis of diverse analogues. nih.govchemrxiv.orgrsc.org

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Reference |

| Nitration (on 2-methylindole) | Nitric acid / Sulfuric acid | C5 | bhu.ac.in |

| Halogenation | e.g., N-Bromosuccinimide (NBS) | C4, C5, C6, or C7 | chemrxiv.orgrsc.org |

| C-H Alkenylation | Alkene, Pd(OAc)₂, Oxidant (e.g., 1,4-benzoquinone) | C-H bonds on the benzene ring | beilstein-journals.org |

Modification of the Acetonitrile Side Chain

The acetonitrile functional group at the C3 position is a versatile handle for chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, which can then undergo a vast array of subsequent reactions. For example, studies on related (2-oxoindolin-3-yl)acetonitriles have shown that the nitrile group can be reduced to an amine using reagents like sodium borohydride with iodine (generating BH₃ in situ) or through catalytic hydrogenation. nih.gov This resulting amine serves as a valuable point for diversification, allowing for acylation, sulfonylation, or alkylation to introduce new functionalities and build more complex molecular architectures. nih.gov This transformation converts the relatively inert nitrile into a highly reactive nucleophilic center for further derivatization.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Nitrile Reduction | NaBH₄, I₂, THF | Primary Amine (-CH₂CH₂NH₂) | nih.gov |

| Nitrile Reduction & Acylation | H₂, PtO₂, Acetic Anhydride | N-Acetylated Amine (-CH₂CH₂NHAc) | nih.gov |

| Nitrile Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-CH₂COOH) or Carboxamide (-CH₂CONH₂) | General chemical principle |

Spectroscopic and Structural Elucidation of 2 2 Methyl 1h Indol 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(2-methyl-1H-indol-3-yl)acetonitrile, one would expect distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons of the acetonitrile (B52724) group, and the methyl (-CH₃) protons at the C2 position.

The N-H proton typically appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm). The aromatic protons (H4, H5, H6, H7) would resonate in the aromatic region (typically 7.0-7.8 ppm), with their multiplicity and coupling constants determined by their relationships to each other. The methylene protons of the cyanomethyl group (-CH₂CN) would likely appear as a singlet, and the C2-methyl protons would also present as a singlet, typically in the upfield region around 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predictive based on general indole chemistry and data from analogous compounds. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 8.0 | br s |

| H-4 | ~7.6 | d |

| H-7 | ~7.5 | d |

| H-5 / H-6 | ~7.1-7.2 | m |

| -CH₂CN | ~3.8 | s |

| C2-CH₃ | ~2.4 | s |

¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the eight carbons of the indole ring system, the methyl carbon, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon (-C≡N) is characteristically found around 117-118 ppm. The carbons of the aromatic indole ring appear between approximately 110 and 136 ppm. The C2 carbon, being attached to the nitrogen, shows a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive based on general indole chemistry. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~135 |

| C3 | ~108 |

| C3a | ~128 |

| C4 | ~121 |

| C5 | ~120 |

| C6 | ~122 |

| C7 | ~111 |

| C7a | ~136 |

| -CH₂CN | ~15 |

| -C H₂C N | ~118 |

| C2-CH₃ | ~12 |

2D NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. For the title compound, COSY would show correlations between adjacent aromatic protons (e.g., H4 with H5, H5 with H6, etc.), helping to definitively assign these positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. It would link the signal for the C2-methyl protons to the C2-methyl carbon signal and the methylene protons to the methylene carbon. It would also connect each aromatic proton to its corresponding carbon atom (H4 to C4, H5 to C5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between protons and carbons that are two or three bonds away. This is powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the C2-methyl protons to the C2 and C3 carbons of the indole ring. The methylene protons (-CH₂CN) would show correlations to the C3 carbon and the nitrile carbon, confirming the attachment of the cyanomethyl group to the C3 position of the indole ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₁H₁₀N₂. HRMS would be used to confirm the exact mass of the molecular ion (e.g., [M+H]⁺), which must match the calculated theoretical mass to a high degree of precision (typically within 5 ppm).

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass | Observed Mass |

| C₁₁H₁₀N₂ | [M+H]⁺ | 171.0917 | To be determined experimentally |

| C₁₁H₁₀N₂ | [M+Na]⁺ | 193.0736 | To be determined experimentally |

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. For a pure sample, it provides the mass spectrum, which includes the molecular ion peak and various fragment ion peaks. The fragmentation pattern is like a fingerprint for the molecule. For indole derivatives, a common fragmentation pathway involves the cleavage of the substituent at the C3 position. For indole-3-acetonitrile (B3204565), a major fragment is observed at m/z 130, corresponding to the loss of the nitrile group and rearrangement to form the stable quinolinium cation. rsc.org A similar key fragmentation would be expected for this compound, likely resulting in a prominent ion at m/z 144 (the 2-methyl-indole cation).

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI) (Note: Data is predictive based on established fragmentation patterns of indole derivatives.)

| m/z | Predicted Identity |

| 170 | [M]⁺ (Molecular Ion) |

| 169 | [M-H]⁺ |

| 144 | [M-CN]⁺ or [2-methyl-1H-indol-3-yl-methyl cation] |

| 130 | [144 - CH₂]⁺ (Possible rearrangement product) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated or form adducts with alkali metal ions present in the solvent.

The mass spectrum would typically exhibit a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₀N₂, the monoisotopic mass of this compound is approximately 170.08 Da. uni.lu Therefore, the [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of 171.09. uni.lu Another common adduct observed in ESI-MS is the sodium adduct, [M+Na]⁺, which would be found at an m/z of approximately 193.07. uni.lu

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion (e.g., [M+H]⁺), provide valuable structural information through fragmentation patterns. For indole derivatives, characteristic fragmentation often involves the indole ring itself. nih.govresearchgate.net Common fragmentation pathways for similar indole alkaloids include the loss of small neutral molecules. researchgate.net In the case of this compound, potential fragmentation could involve the loss of the acetonitrile group or cleavage within the indole ring structure, yielding characteristic fragment ions that help to confirm the connectivity of the molecule. nih.govresearchgate.net The fragmentation of prenylated indole derivatives, for instance, often shows a final generation of ion fragments at m/z 132 and 130, which are characteristic of the indole alkaloid cleavage pathway. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 171.09168 | 138.7 |

| [M+Na]⁺ | 193.07362 | 151.2 |

| [M-H]⁻ | 169.07712 | 140.4 |

| [M+NH₄]⁺ | 188.11822 | 158.2 |

| [M+K]⁺ | 209.04756 | 144.9 |

| [M+H-H₂O]⁺ | 153.08166 | 126.0 |

| [M+HCOO]⁻ | 215.08260 | 158.2 |

| [M+CH₃COO]⁻ | 229.09825 | 151.1 |

| [M+Na-2H]⁻ | 191.05907 | 144.7 |

| [M]⁺ | 170.08385 | 134.4 |

| [M]⁻ | 170.08495 | 134.4 |

| Data sourced from publicly available predicted data. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most diagnostic peak would be the stretching vibration of the nitrile group (C≡N). This absorption is typically observed in the range of 2260-2220 cm⁻¹ and is of medium intensity. ucla.edu The presence of a sharp band in this region is a strong indicator of the acetonitrile moiety.

Another key feature is the N-H stretching vibration of the indole ring. This typically appears as a single, sharp to moderately broad peak in the region of 3500-3300 cm⁻¹. ucla.edu The exact position and shape of this peak can be influenced by hydrogen bonding in the solid state or in concentrated solutions.

The aromatic C-H stretching vibrations of the indole ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically around 3030 cm⁻¹. ucla.edu The C-H stretching vibrations of the methyl group and the methylene bridge will be observed in the 2950-2850 cm⁻¹ region. ucla.edu

Furthermore, the spectrum will contain a series of absorptions corresponding to the C=C stretching vibrations within the aromatic indole ring, which are typically found in the 1600-1450 cm⁻¹ region. researchgate.net Aromatic C-H bending vibrations will also be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. ucla.edu

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Indole N-H Stretch | 3500 - 3300 | Can be broadened by hydrogen bonding |

| Aromatic C-H Stretch | ~3030 | Characteristic of the indole ring |

| Alkyl C-H Stretch | 2950 - 2850 | From the methyl and methylene groups |

| Nitrile C≡N Stretch | 2260 - 2220 | Sharp, medium intensity band |

| Aromatic C=C Bending | 1700 - 1500 | Multiple bands in the fingerprint region |

| Data based on typical IR absorption ranges for organic functional groups. ucla.edu |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis (Referencing Related Methyl-Substituted Indole Acetonitriles)

For the related compound, 2-(7-methyl-1H-indol-3-yl)acetonitrile, X-ray crystallography reveals that the carbonitrile group is twisted away from the indole plane. nih.gov A similar non-planar conformation is anticipated for this compound due to the steric influence of the methyleneacetonitrile substituent at the 3-position of the indole ring.

In the crystal lattice of many indole derivatives, intermolecular hydrogen bonding plays a crucial role in the packing arrangement. nih.govnih.govacs.org For instance, in 2-(7-methyl-1H-indol-3-yl)acetonitrile, N—H···N hydrogen bonds link the molecules into chains. nih.gov A similar N—H···N hydrogen bonding motif is highly probable for this compound, where the indole N-H of one molecule donates a hydrogen bond to the nitrile nitrogen of an adjacent molecule. This would lead to the formation of supramolecular chains or networks.

Table 3: Crystallographic Data for the Related Compound 2-(7-methyl-1H-indol-3-yl)acetonitrile

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9962 (14) |

| b (Å) | 8.9445 (18) |

| c (Å) | 15.406 (3) |

| β (°) | 97.97 (3) |

| Volume (ų) | 954.7 (3) |

| Z | 4 |

| Data sourced from a published crystal structure. nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For an indole derivative like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. nih.govmdpi.com

The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) is commonly employed for indole alkaloids. nih.gov For instance, a mobile phase of hexane-ethyl acetate-methanol (5:4:1, v/v/v) has been used for the separation of indole alkaloids. nih.gov The polarity of the solvent system can be adjusted to achieve an optimal Rf (retention factor) value, typically between 0.3 and 0.7, for the target compound. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm or 365 nm), as the indole ring is UV-active, or by using a staining reagent such as Dragendorff's reagent, which is commonly used for alkaloids. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound with high resolution and sensitivity. Reversed-phase HPLC is the most common mode for the analysis of indole compounds. nih.govnih.govoup.commdpi.com

A C18 (octadecylsilyl) column is typically used as the stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile or methanol. nih.govnih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of complex mixtures or to elute compounds with a wide range of polarities. nih.govmdpi.com For example, a gradient elution with an acetic acid-water solution and an acetonitrile-water solution has been successfully used to separate various indolic compounds. nih.gov

Detection is typically performed using a UV detector, as the indole ring exhibits strong absorbance in the UV region, often around 280 nm. mdpi.comresearchgate.net The retention time of the compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis. The purity of a sample can be assessed by the presence of a single, sharp, and symmetrical peak in the chromatogram.

Table 4: Typical HPLC Parameters for the Analysis of Indole Compounds

| Parameter | Description |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV at ~280 nm |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Based on general HPLC methods for indole analysis. nih.govnih.govmdpi.comshimadzu.com |

Computational Chemistry and Theoretical Investigations of 2 2 Methyl 1h Indol 3 Yl Acetonitrile

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Molecular docking simulations are pivotal in elucidating the binding modes and affinities of 2-(2-methyl-1H-indol-3-yl)acetonitrile with various biological targets. Indole (B1671886) derivatives are known to interact with a range of receptors, including protein kinases, enzymes, and nuclear receptors. For instance, studies on similar indole-based compounds have shown their potential as inhibitors of enzymes like Pim-1 kinase and phosphodiesterase IV (PDE IV). nih.gov

A hypothetical docking study of this compound into the active site of a protein kinase, for example, would involve preparing the 3D structures of both the ligand and the protein. The indole scaffold could form crucial hydrogen bonds with the hinge region of the kinase, a common interaction for kinase inhibitors. The 2-methyl group might fit into a hydrophobic pocket, while the acetonitrile (B52724) moiety could form additional polar contacts. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of this interaction. A lower binding energy generally indicates a more stable complex. nih.gov

Table 1: Hypothetical Docking Scores of this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Pim-1 Kinase | 5DWR | -8.5 | Lys67, Glu121, Leu120 |

| K-Ras Oncoprotein | 4OBE | -7.9 | Val7, Ala18, Gln61 |

| MurC Ligase | 2F00 | -9.2 | Ser12, Arg37, Gly14 |

| NS5B Polymerase | 3UPI | -8.1 | Tyr448, Ser556, Arg503 |

This table presents hypothetical data based on docking studies of similar indole derivatives against these targets. nih.govthesciencein.orgderpharmachemica.com

Computational methods are essential for deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that quantify this relationship. jocpr.comtandfonline.com

For this compound and its analogues, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the activity. For example, a CoMFA study on indole derivatives as PDE IV inhibitors revealed that bulky substituents at certain positions of the indole ring were favorable for activity, while electronegative groups at other positions were detrimental. nih.gov Such insights are invaluable for designing new derivatives of this compound with enhanced potency.

Table 2: Key Descriptors in a Hypothetical QSAR Model for Indole Derivatives

| Descriptor | Definition | Contribution to Activity |

| LogP | Octanol-water partition coefficient | Positive (optimal range) |

| Molecular Weight | Mass of the molecule | Negative (if too high) |

| Hydrogen Bond Donors | Number of H-bond donor groups | Positive |

| Hydrogen Bond Acceptors | Number of H-bond acceptor groups | Positive |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | Important for cell permeability |

This table illustrates common descriptors used in QSAR studies of drug-like molecules. thesciencein.orgjocpr.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy. tandfonline.comnih.gov

DFT calculations can accurately predict the ground-state geometry of this compound. By optimizing the molecular structure, one can obtain precise bond lengths, bond angles, and dihedral angles. For instance, DFT calculations could confirm the planarity of the indole ring and determine the orientation of the 2-methyl and 3-acetonitrile substituents relative to the ring. Conformational analysis can identify the most stable conformers of the molecule by exploring the potential energy surface as a function of rotatable bonds, such as the C-C bond connecting the acetonitrile group to the indole ring.

Table 3: Predicted Geometrical Parameters of this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-C2 | 1.37 Å |

| Bond Length | C2-C3 | 1.39 Å |

| Bond Length | C3-C10 | 1.50 Å |

| Bond Length | C10-C11 | 1.47 Å |

| Bond Length | C11-N2 | 1.16 Å |

| Bond Angle | C2-C3-C10 | 125.5° |

| Dihedral Angle | C2-C3-C10-C11 | 90.0° |

This table presents hypothetical but realistic geometrical parameters that could be obtained from DFT calculations.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. acs.orgacs.org For this compound, DFT could be used to study its synthesis, for example, the Fischer indole synthesis, or its metabolic pathways. By mapping the reaction pathway and identifying the transition state structures, one can determine the activation energy and reaction rates, providing a deeper understanding of the chemical transformations involved. For instance, the biosynthesis of indole-3-acetonitrile (B3204565) from tryptophan involves several enzymatic steps that can be modeled using DFT. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor.

An MD simulation of this compound in an aqueous solution would reveal how the molecule fluctuates and changes its conformation. This is crucial for understanding its flexibility and how it might adapt its shape to fit into a binding site. Furthermore, MD simulations of the ligand-protein complex, obtained from molecular docking, can assess the stability of the binding pose. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, one can determine if the ligand remains stably bound in the active site. The interactions observed during the MD simulation, such as hydrogen bonds and hydrophobic contacts, can further validate the docking results and provide a more dynamic view of the binding event.

In Silico Predictions of Molecular Behavior and Potential Reactivity

Computational chemistry provides powerful tools for predicting the behavior and reactivity of molecules, offering insights that complement experimental findings. epa.gov For this compound, while comprehensive, dedicated theoretical studies are not extensively published, its molecular properties and reactivity can be inferred from its structure, data from computational databases, and analysis of related indole derivatives. mdpi.comuni.luresearchgate.net In silico methods, such as Density Functional Theory (DFT), allow for the optimization of molecular geometry and the calculation of electronic properties that govern a molecule's interactions. bldpharm.com

Key molecular descriptors for this compound have been predicted and are available through public chemical databases. These predictions offer a foundational understanding of the compound's physicochemical profile. uni.lu

Predicted Physicochemical Properties Below is a table of computationally predicted properties for this compound.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | PubChem uni.lu |

| Monoisotopic Mass | 170.0844 Da | PubChem uni.lu |

| XlogP | 2.1 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) map is a crucial computational tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the nitrile group (-C≡N) due to its lone pair of electrons, and across the π-system of the indole ring, which is known for its electron-rich nature.

Positive Potential (Blue): This electron-deficient region indicates a site for potential nucleophilic attack. The most significant positive potential would be located on the hydrogen atom attached to the indole nitrogen (N-H), making it an acidic proton and a primary site for hydrogen bonding. researchgate.net

Zero Potential (Green): These areas represent neutral potential and are typically found on the hydrocarbon portions of the molecule.

Predicted Reactive Sites Based on MESP

| Region of Molecule | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|

| Indole N-H Proton | Strongly Positive | Hydrogen bond donor; site for deprotonation |

| Nitrile Nitrogen | Strongly Negative | Nucleophilic site; hydrogen bond acceptor |

| Indole Ring (π-system) | Negative | Site for electrophilic aromatic substitution |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity.

HOMO: The location of the HOMO indicates the region of a molecule most likely to donate electrons in a reaction. For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole nucleus. This confirms the nucleophilic character of the indole ring system.

LUMO: The LUMO's location identifies the region most likely to accept electrons. It is expected to be located over the benzene (B151609) portion of the indole ring and the electron-withdrawing acetonitrile substituent.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations on related indole derivatives are often used to determine this gap and predict reactivity in processes like charge-transfer interactions. mdpi.com

Potential Reactivity and Interactions

The structure of this compound suggests several modes of reactivity and intermolecular behavior. The indole N-H group can readily act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. nih.gov This is supported by crystallographic studies of the isomeric compound 2-(7-methyl-1H-indol-3-yl)acetonitrile, where N—H⋯N hydrogen bonds link the molecules into chains in the crystal lattice. nih.gov

Furthermore, the C3 position of the indole ring is its most nucleophilic center. The methylene (B1212753) (-CH₂) protons adjacent to the electron-withdrawing nitrile group are expected to be acidic and can be removed by a strong base, allowing for further functionalization at this position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C5 and C6 positions of the benzene ring.

Biological Activities and Mechanistic Pathways in Vitro and Molecular Level

In Vitro Antimicrobial Potential

Comprehensive studies detailing the in vitro antimicrobial capabilities of 2-(2-methyl-1H-indol-3-yl)acetonitrile have not been identified in a review of available scientific literature.

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

There is no specific data available from published research that evaluates the efficacy of this compound against various Gram-positive and Gram-negative bacterial strains. Consequently, metrics such as Minimum Inhibitory Concentrations (MICs) for this compound against bacteria have not been documented.

Assessment of Antifungal Activities

Similarly, there is a lack of specific research assessing the in vitro antifungal properties of this compound against different fungal species.

Inhibition of Biofilm Formation

No studies were found that specifically investigate the potential of this compound to inhibit the formation of microbial biofilms.

In Vitro Antiproliferative and Apoptosis-Inducing Effects on Cancer Cell Lines

There is a notable absence of research in the scientific literature concerning the in vitro antiproliferative and apoptosis-inducing effects of this compound on cancer cell lines.

Cytotoxicity and Cell Growth Inhibition Studies

Specific data on the cytotoxicity and cell growth inhibitory effects of this compound, such as IC50 values against various cancer cell lines, are not available in published studies.

Molecular Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Bcl-2 Family Modulation)

Due to the lack of research on its antiproliferative effects, the molecular mechanisms by which this compound might induce apoptosis, including any potential for caspase activation or modulation of the Bcl-2 protein family, have not been investigated or reported.

Cell Cycle Analysis

While the indole (B1671886) scaffold is known to be a core structure in various compounds with antiproliferative properties, specific studies detailing the cell cycle analysis of this compound are not extensively available in the current body of scientific literature. However, research on other indole derivatives has shown significant effects on cell cycle progression. For instance, certain 2-carboxy indole derivatives have been found to induce G2/M cell cycle arrest in leukemia cells. nih.gov Similarly, studies on 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated cell cycle arrest at the S and G2/M phases in colon cancer cells. nih.gov Another study on indole-aryl-amide derivatives reported cell cycle arrest in the G1 phase in colon cancer cells. researchgate.net These findings suggest that the indole nucleus can be a key pharmacophore for modulating the cell cycle, although the specific effects of the 2-methyl and 3-acetonitrile substitutions require direct investigation.

Enzyme Inhibition Studies

The inhibitory potential of this compound and its derivatives against various enzymes, particularly those involved in carbohydrate metabolism, is a significant area of research.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct inhibitory data for this compound is limited, studies on structurally related bis(indol-3-yl)methane derivatives have shown potent α-glucosidase inhibitory activity. For example, certain derivatives have exhibited significantly lower IC₅₀ values compared to the standard drug acarbose, indicating strong inhibitory potential. nih.gov One particular bis(indol-3-yl)methane derivative, compound 5g in a referenced study, demonstrated an IC₅₀ value of 7.54 ± 1.10 μM, highlighting the potential of the indole scaffold in designing effective α-glucosidase inhibitors. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Bis(indol-3-yl)methane Derivatives

Alpha-Amylase Inhibition

Similar to α-glucosidase, α-amylase is another crucial enzyme in the digestion of carbohydrates. Inhibition of this enzyme can also help in controlling postprandial hyperglycemia. Studies on bis(indol-3-yl)methane derivatives have also revealed their potential as α-amylase inhibitors. For instance, compound 5s from the same series of bis(indol-3-yl)methanes showed an IC₅₀ value of 30.91 ± 0.86 μM against α-amylase. nih.gov This indicates that indole derivatives can be developed as dual inhibitors of both α-glucosidase and α-amylase.

Table 2: α-Amylase Inhibitory Activity of Selected Bis(indol-3-yl)methane Derivatives

Aldose Reductase Inhibition

Molecular Interactions with Biological Targets: Insights from Molecular Modeling and Biochemical Assays

Molecular docking studies provide valuable insights into the binding modes and interactions of ligands with their biological targets at the molecular level. For indole derivatives, these studies have been instrumental in understanding their enzyme inhibitory mechanisms.

In the context of α-glucosidase and α-amylase inhibition , molecular docking of bis(indol-3-yl)methane derivatives has revealed key interactions within the active sites of these enzymes. These studies suggest that the indole rings can form hydrophobic interactions and hydrogen bonds with crucial amino acid residues in the catalytic domain of the enzymes, thereby blocking substrate access and inhibiting their function. nih.gov